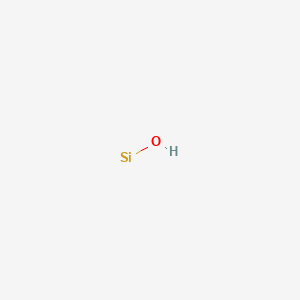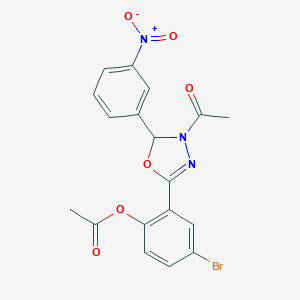
5-(2-Methoxyanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Methoxyanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione, also known as Rosiglitazone, is a thiazolidinedione drug used in the treatment of type 2 diabetes. It works by increasing the sensitivity of cells to insulin, which helps to regulate blood sugar levels. In recent years, Rosiglitazone has been the subject of scientific research due to its potential therapeutic applications beyond diabetes treatment.
作用机制
5-(2-Methoxyanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dionee works by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression. Activation of PPARγ leads to increased insulin sensitivity and improved glucose uptake by cells. 5-(2-Methoxyanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dionee also has anti-inflammatory effects, which may contribute to its therapeutic benefits beyond diabetes treatment.
Biochemical and Physiological Effects:
5-(2-Methoxyanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dionee has been shown to improve insulin sensitivity and glucose uptake by cells, leading to improved glycemic control in patients with type 2 diabetes. It has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications in other diseases.
实验室实验的优点和局限性
5-(2-Methoxyanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dionee is a widely used drug with a well-established safety profile, making it a useful tool for scientific research. However, it is important to note that 5-(2-Methoxyanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dionee is a prescription drug and should only be used in laboratory experiments under appropriate conditions and with proper authorization.
未来方向
There are several potential future directions for research on 5-(2-Methoxyanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dionee. One area of interest is its potential use in the treatment of inflammatory bowel disease, as preliminary studies have shown promising results. Another area of interest is its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models. Additionally, further research is needed to fully understand the mechanisms underlying 5-(2-Methoxyanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dionee's anti-inflammatory effects and its potential therapeutic applications in other diseases.
合成方法
The synthesis of 5-(2-Methoxyanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dionee involves the reaction of 2-methyl-3-nitrobenzoic acid with 2-methoxyaniline to form 5-(2-methoxyanilino)-2-methyl-3-nitrobenzoic acid. This intermediate is then reduced with iron powder and acetic acid to form 5-(2-methoxyanilino)-2-methyl-3-aminobenzoic acid. The final step involves the reaction of this intermediate with thionyl chloride and thiourea to form 5-(2-Methoxyanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dionee.
科学研究应用
5-(2-Methoxyanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dionee has been studied for its potential therapeutic applications beyond diabetes treatment. It has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory bowel disease. 5-(2-Methoxyanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dionee has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models.
属性
分子式 |
C17H16N2O3S |
|---|---|
分子量 |
328.4 g/mol |
IUPAC 名称 |
5-(2-methoxyanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H16N2O3S/c1-11-7-3-5-9-13(11)19-16(20)15(23-17(19)21)18-12-8-4-6-10-14(12)22-2/h3-10,15,18H,1-2H3 |
InChI 键 |
YMGNAFOFAFLSJE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C(SC2=O)NC3=CC=CC=C3OC |
规范 SMILES |
CC1=CC=CC=C1N2C(=O)C(SC2=O)NC3=CC=CC=C3OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Bromotricyclo[4.3.1.13,8]undecane](/img/structure/B228168.png)




![Copper, [[2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]](2-)]-, (SP-4-2)-](/img/structure/B228223.png)
![(4E)-4-[(7-methoxy-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B228228.png)



acetate](/img/structure/B228245.png)
![(5Z)-5-[2-(azepan-1-yl)-2-oxoethylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228246.png)

